1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a piperidine ring linked via a carboxamide group, and a tetrahydrobenzo[c]isoxazole substituent. The molecule’s rigid framework and hydrogen-bonding motifs (e.g., carboxamide, triazole) may enhance binding affinity to biological targets while influencing solubility and metabolic stability.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c28-18(24-19-14-5-1-2-6-15(14)25-29-19)13-4-3-7-26(9-13)16-8-17(22-11-21-16)27-12-20-10-23-27/h8,10-13H,1-7,9H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAQZXMIVRGAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring fused with a pyrimidine and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 325.37 g/mol. The presence of the tetrahydrobenzo[c]isoxazole enhances its potential for biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways leading to apoptosis in cancer cells. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of these targets, potentially inhibiting their activity or altering their function.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives incorporating the triazole-pyrimidine framework have shown efficacy against the influenza virus by disrupting protein-protein interactions essential for viral replication .
| Compound | IC50 (μM) | EC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 3 | 1.1 | >250 | Inhibits PA-PB1 interaction |
| Compound 12 | 3.3 | >100 | PA-PB1 inhibitor |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the tetrahydrobenzo[c]isoxazole moiety is thought to enhance its cytotoxic effects .
Antimicrobial Activity
In addition to antiviral and anticancer activities, this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting key metabolic pathways necessary for microbial growth .
Case Studies
- Influenza Virus Inhibition : A study focusing on similar triazole derivatives demonstrated that these compounds effectively inhibited the PA-PB1 interaction critical for influenza A virus replication. The most potent derivative showed an IC50 value of 1.1 μM, indicating strong antiviral activity .
- Cancer Cell Apoptosis : In a series of experiments involving human cancer cell lines, the compound was found to induce apoptosis through mitochondrial dysfunction and subsequent activation of caspase cascades. This suggests potential for development as an anticancer agent .
- Antimicrobial Efficacy : Research on related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the broad-spectrum potential of this class of compounds .
Scientific Research Applications
Antiviral Activity
Research has shown that compounds similar to this one exhibit significant antiviral properties. For example:
| Compound | IC50 (μM) | EC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 3 | 1.1 | >250 | Inhibits PA-PB1 interaction |
| Compound 12 | 3.3 | >100 | PA-PB1 inhibitor |
These derivatives have demonstrated efficacy against viruses such as influenza by disrupting critical protein-protein interactions necessary for viral replication .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by activating caspases and modulating apoptotic pathways. The tetrahydrobenzo[c]isoxazole moiety is believed to enhance its cytotoxic effects.
Antimicrobial Activity
In addition to antiviral and anticancer activities, this compound shows antimicrobial properties against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways necessary for microbial growth.
Influenza Virus Inhibition
A study focusing on similar triazole derivatives demonstrated effective inhibition of the PA-PB1 interaction critical for influenza A virus replication. The most potent derivative exhibited an IC50 value of 1.1 μM, indicating strong antiviral activity.
Cancer Cell Apoptosis
In experiments involving human cancer cell lines, the compound was found to induce apoptosis through mitochondrial dysfunction and subsequent activation of caspase cascades. This suggests potential development as an anticancer agent with specific targeting capabilities.
Antimicrobial Efficacy
Research on related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the broad-spectrum potential of this class of compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues, highlighting differences in core scaffolds, substituents, and inferred pharmacological properties:
Key Comparative Insights
Bioavailability and Solubility :
- The nitrate salt in improves aqueous solubility compared to the neutral carboxamide in the target compound. However, the tetrahydrobenzoisoxazole in the latter may enhance blood-brain barrier (BBB) penetration, a critical factor for CNS drugs.
- The trifluoromethyl group in increases metabolic stability but may reduce solubility, contrasting with the target compound’s balanced polar (carboxamide) and lipophilic (isoxazole) features.
Binding Affinity and Selectivity: The pyrimidine-triazole core in the target compound mimics ATP-binding motifs in kinases, similar to pyrido-pyrimidinone derivatives in . However, the absence of a fused pyridine ring (as in ) may reduce off-target interactions.
Synthetic Complexity :
- The target compound’s tetrahydrobenzoisoxazole synthesis requires multi-step cyclization (e.g., oxime formation and ring closure), which is more challenging than the straightforward alkylation in or salt formation in .
Research Findings and Data Tables
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
